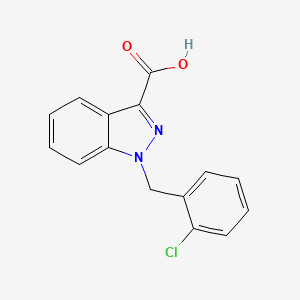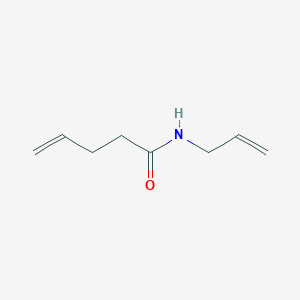
N-(Prop-2-en-1-yl)pent-4-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Prop-2-en-1-yl)pent-4-enamide: is an organic compound characterized by the presence of both an amide group and two alkenyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(Prop-2-en-1-yl)pent-4-enamide typically involves the reaction of pent-4-enoic acid with prop-2-en-1-amine. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the overall yield.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(Prop-2-en-1-yl)pent-4-enamide can undergo oxidation reactions, particularly at the alkenyl groups, leading to the formation of epoxides or diols.
Reduction: The compound can be reduced to form the corresponding amine or alcohol derivatives.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Conditions may include the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Epoxides, diols.
Reduction: Amines, alcohols.
Substitution: Various substituted amides.
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(Prop-2-en-1-yl)pent-4-enamide is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in the development of pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study enzyme-substrate interactions, particularly those involving amide bonds. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: this compound has potential applications in medicinal chemistry, where it can be used to develop new drugs with improved efficacy and reduced side effects. Its structural features allow for the design of molecules that can target specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of polymers and resins. Its ability to undergo various chemical reactions makes it a versatile component in the manufacture of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(Prop-2-en-1-yl)pent-4-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the specific application.
Vergleich Mit ähnlichen Verbindungen
- N-(Prop-2-en-1-yl)prop-2-enamide
- N-(Prop-2-en-1-yl)acetamide
- N-(5-chloropyridin-2-yl)pent-4-enamide
Comparison: N-(Prop-2-en-1-yl)pent-4-enamide is unique due to its dual alkenyl groups, which provide additional sites for chemical modification compared to similar compounds. This structural feature enhances its versatility in synthetic applications and allows for the development of a broader range of derivatives. Additionally, its specific reactivity profile makes it suitable for targeted applications in medicinal and industrial chemistry.
Eigenschaften
CAS-Nummer |
87842-68-0 |
|---|---|
Molekularformel |
C8H13NO |
Molekulargewicht |
139.19 g/mol |
IUPAC-Name |
N-prop-2-enylpent-4-enamide |
InChI |
InChI=1S/C8H13NO/c1-3-5-6-8(10)9-7-4-2/h3-4H,1-2,5-7H2,(H,9,10) |
InChI-Schlüssel |
SNGFQQGWBKVYJK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCCC(=O)NCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


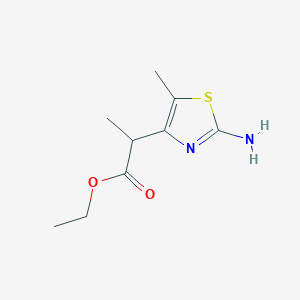
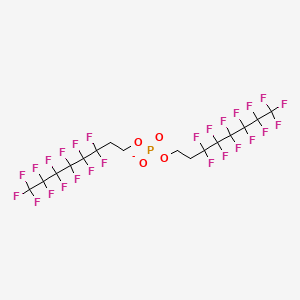
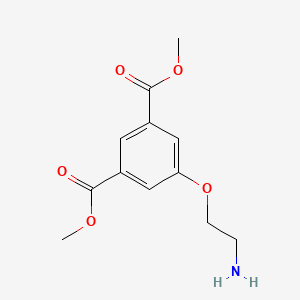
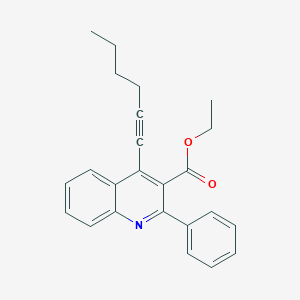
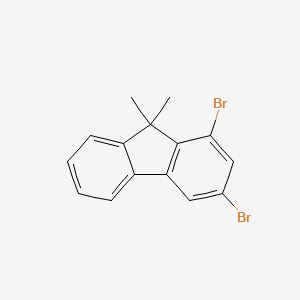
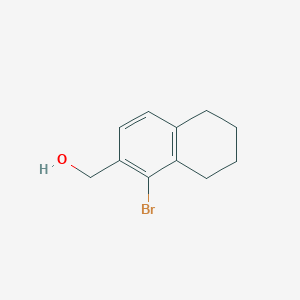
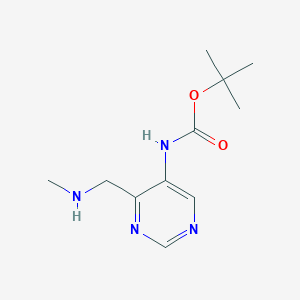
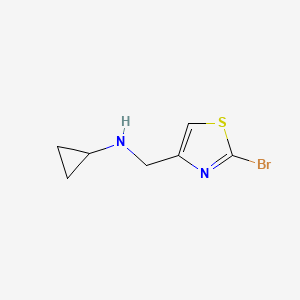
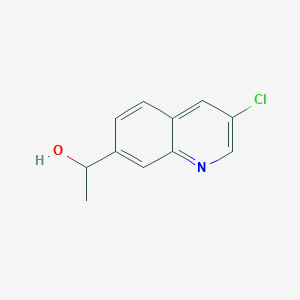
![4-[(4-Aminobenzoyl)amino]piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13973324.png)
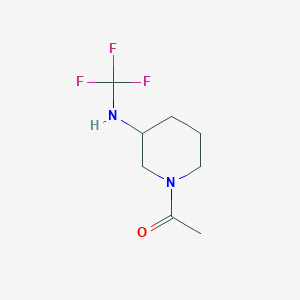
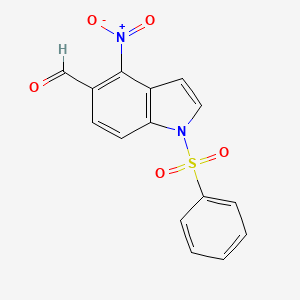
![Tert-butyl 4-[methoxy(methyl)carbamoyl]-4-methylpiperidine-1-carboxylate](/img/structure/B13973342.png)
